(18F)Fluoroethoxybenzovesamicol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

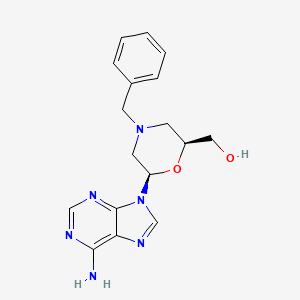

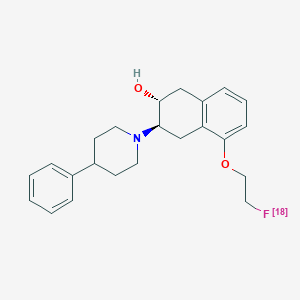

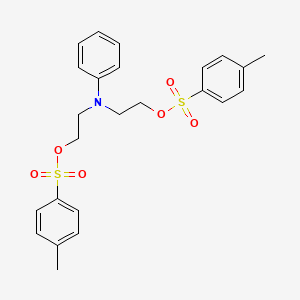

(18F)Fluoroethoxybenzovesamicol is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of vesamicol, which interacts with the vesicular acetylcholine transporter (VAChT). This compound is particularly valuable for mapping cholinergic neurons in the brain, making it a significant tool in the study of neurological disorders such as Alzheimer’s disease and Parkinson’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (18F)Fluoroethoxybenzovesamicol involves nucleophilic radiofluorination. The process begins with the preparation of a precursor, typically tosyloxyethoxy-benzovesamicol. This precursor undergoes nucleophilic substitution with fluorine-18, a positron-emitting isotope, to produce this compound. The reaction is carried out in an anhydrous environment to ensure high radiochemical yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis modules and cyclotrons for the production of fluorine-18 ensures consistent and high-purity yields. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

(18F)Fluoroethoxybenzovesamicol primarily undergoes nucleophilic substitution reactions. The fluorine-18 isotope is introduced into the molecule through a nucleophilic substitution reaction with a suitable leaving group, such as a tosylate .

Common Reagents and Conditions

Reagents: Tosyloxyethoxy-benzovesamicol, fluorine-18

Conditions: Anhydrous environment, nucleophilic substitution reaction

Major Products

The major product of the reaction is this compound, with high radiochemical purity achieved through HPLC purification .

Aplicaciones Científicas De Investigación

(18F)Fluoroethoxybenzovesamicol is extensively used in scientific research, particularly in the field of neurology. Its primary application is in PET imaging to map cholinergic neurons in the brain. This is crucial for studying neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and other conditions involving cholinergic dysfunction .

In addition to its use in neurology, this compound is also employed in cardiac research to assess cholinergic activity in the heart.

Mecanismo De Acción

(18F)Fluoroethoxybenzovesamicol exerts its effects by binding to the vesicular acetylcholine transporter (VAChT). This transporter is responsible for the uptake of acetylcholine into synaptic vesicles. By binding to VAChT, this compound allows for the visualization of cholinergic neurons through PET imaging. The molecular pathways involved include the cholinergic neurotransmission pathway, which is critical for cognitive function and memory .

Comparación Con Compuestos Similares

Similar Compounds

(11C)Benzovesamicol: Another radiolabeled vesamicol derivative used in PET imaging.

(123I)Iodobenzovesamicol: A radioiodinated analog used for similar purposes.

Uniqueness

(18F)Fluoroethoxybenzovesamicol is unique due to its longer half-life compared to carbon-11 labeled compounds, allowing for extended imaging times and multiple doses from a single synthesis batch. This makes it particularly advantageous for clinical investigations and longitudinal studies .

Propiedades

Número CAS |

153215-75-9 |

|---|---|

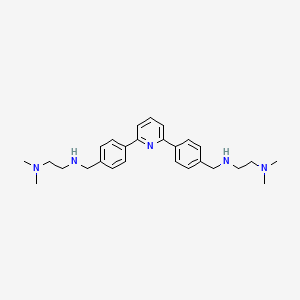

Fórmula molecular |

C23H28FNO2 |

Peso molecular |

368.5 g/mol |

Nombre IUPAC |

(2R,3R)-5-(2-(18F)fluoranylethoxy)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C23H28FNO2/c24-11-14-27-23-8-4-7-19-15-22(26)21(16-20(19)23)25-12-9-18(10-13-25)17-5-2-1-3-6-17/h1-8,18,21-22,26H,9-16H2/t21-,22-/m1/s1/i24-1 |

Clave InChI |

QDERQSYUBLZZNW-OTUYWUNPSA-N |

SMILES isomérico |

C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4OCC[18F] |

SMILES canónico |

C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4OCCF |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

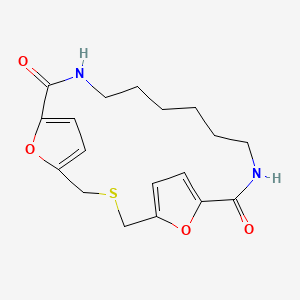

![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)